molecular formula C16H15NS2 B13909122 (4R)-3-benzyl-4-phenyl-1,3-thiazolidine-2-thione

(4R)-3-benzyl-4-phenyl-1,3-thiazolidine-2-thione

Cat. No.: B13909122
M. Wt: 285.4 g/mol
InChI Key: PXQHQTAAVRJBTJ-HNNXBMFYSA-N
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Description

(4R)-3-benzyl-4-phenyl-1,3-thiazolidine-2-thione is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-benzyl-4-phenyl-1,3-thiazolidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with phenyl isothiocyanate to form the intermediate, which then undergoes cyclization to yield the thiazolidine-2-thione ring. The reaction conditions often include the use of solvents like toluene and catalysts such as potassium phosphate monohydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-benzyl-4-phenyl-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.

    Substitution: Often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding thiol or amine derivatives.

Scientific Research Applications

(4R)-3-benzyl-4-phenyl-1,3-thiazolidine-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4R)-3-benzyl-4-phenyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-3-benzyl-4-phenyl-1,3-thiazolidine-2-thione is unique due to its thiazolidine-2-thione ring, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15NS2

Molecular Weight

285.4 g/mol

IUPAC Name

(4R)-3-benzyl-4-phenyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C16H15NS2/c18-16-17(11-13-7-3-1-4-8-13)15(12-19-16)14-9-5-2-6-10-14/h1-10,15H,11-12H2/t15-/m0/s1

InChI Key

PXQHQTAAVRJBTJ-HNNXBMFYSA-N

Isomeric SMILES

C1[C@H](N(C(=S)S1)CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(N(C(=S)S1)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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